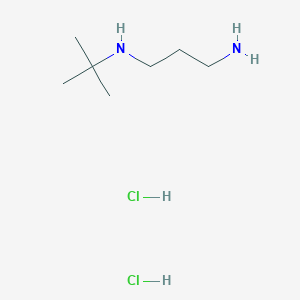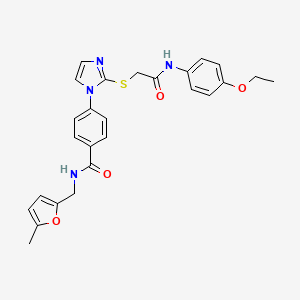![molecular formula C9H13N3O B2484742 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine CAS No. 250217-30-2](/img/structure/B2484742.png)
2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazine derivatives involves various strategies, including the Rh(II)-catalyzed reaction of 1,2,3-triazoles with isoxazoles, leading to the formation of pyrazine-2-carboxylates. This process is influenced by the choice of catalyst and reaction conditions, which determine the product distribution between pyrroles and dihydropyrazines (Rostovskii et al., 2017). Another approach involves the reaction of 2-alkylamino-3-chloro-5,6-dicyanopyrazine with 2,4-pentanedione, leading to keto–enol mixtures of pyrrolo[2,3-b]pyrazines (Jaung et al., 2001).
Molecular Structure Analysis
The molecular structure of pyrazine derivatives showcases a variety of interactions and conformations. Studies on carboxylic acid-pyridine supramolecular synthons in pyrazinecarboxylic acids reveal the occurrence of specific hydrogen bonding patterns, influencing the crystal engineering strategies (Vishweshwar et al., 2002).
Chemical Reactions and Properties
Pyrazine derivatives undergo diverse chemical reactions, highlighting their versatile chemical properties. For instance, the reaction of β-CF3-1,3-enyne with hydrazines leads to the formation of trifluoromethylated pyrazolidines, pyrazolines, and pyrazoles, showcasing the divergent nature of reactions based on the choice of hydrazine derivatives (Wei et al., 2021).
Physical Properties Analysis
The physical properties of "2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine" and related compounds, such as solubility, melting point, and crystal structure, are essential for understanding their behavior in different environments. While specific studies on these physical properties were not directly found, the general methodologies for analyzing such properties include X-ray crystallography and spectroscopic analyses, which provide insights into the compound's structural and physical characteristics.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with various reagents, are critical for the application of pyrazine derivatives in chemical synthesis and potential pharmaceutical applications. The synthesis and reactions of pyrazine derivatives, as discussed, indicate a wide range of chemical behaviors, from participation in cyclocondensation reactions to their role in forming coordination polymers (Mirzaei et al., 2012).
Aplicaciones Científicas De Investigación
Corrosion Inhibition : Pyrazine derivatives have been studied for their effectiveness in inhibiting corrosion. For instance, the corrosion inhibition performance of some pyrazine derivatives, including 2-methylpyrazine, has been evaluated for steel corrosion. These studies involve quantum chemical calculations and molecular dynamics simulations to understand their adsorption properties and reactivity parameters (Obot & Gasem, 2014).
Antimicrobial Activity : Certain pyrazine compounds, such as 2,5-bis(1-methylethyl)-pyrazine, have demonstrated broad-spectrum antimicrobial activity. This makes them potential candidates for use in applications like food industry, agriculture, or logistics as bio-based fumigants (Janssens et al., 2019).
Pharmaceutical Applications : Pyrazine derivatives are important structural components in pharmaceuticals and agrochemicals due to their high biological activity. They are used in various applications such as herbicides, insecticides, and pharmaceuticals (Higasio & Shoji, 2001).
Synthesis of N-Heterocycles : Pyrazine derivatives are used in the synthesis of complex organic compounds like 3-substituted 1-methylpyrrolo[1,2-a]pyrazines. These are achieved through processes such as intramolecular cyclisation, highlighting the role of pyrazines in complex organic synthesis (Alfonsi et al., 2009).
Antitumor Activity : Some pyrazine derivatives, specifically those linked with glycosides, have shown promising in vitro antitumor effects. This suggests their potential role in developing new therapeutic agents (Zsoldos-Mády et al., 2006).
Anti-Tubercular Activity : Pyrazine derivatives have been investigated for their anti-tubercular activity. Some have shown potent effects against tuberculosis, indicating their significance in treating infectious diseases (El-Azab et al., 2018).
Photocatalytic Activity : Pyrazine derivatives have been used to create coordination polymers that exhibit photocatalytic activity. These are used in processes like the degradation of methylene blue, showing their application in environmental remediation (Marcinkowski et al., 2014).
Propiedades
IUPAC Name |
2-(1-methylpyrrolidin-3-yl)oxypyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-12-5-2-8(7-12)13-9-6-10-3-4-11-9/h3-4,6,8H,2,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXIPJPPJVAHQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2484665.png)
![N'-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2484666.png)
![1-(4-chlorophenyl)-3-hydroxy-3-(3-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2484668.png)

![1-[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2484670.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2484672.png)
![N-[4-(dimethylamino)phenyl]-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2484675.png)
![N-(3,4-dimethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2484677.png)
![3-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2484678.png)
![3-(2-chloro-6-fluorobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2484679.png)
![3-Fluoro-4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)methyl]benzonitrile](/img/structure/B2484682.png)